3-Bromo-4-fluoro-N-methylbenzenesulfonamide
Description
3-Bromo-4-fluoro-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of benzene, featuring bromine, fluorine, and a sulfonamide group
Properties
IUPAC Name |
3-bromo-4-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZZDFAHUYQRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the bromine or fluorine atom with another nucleophile.
Scientific Research Applications
Chemistry: 3-Bromo-4-fluoro-N-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and fluorine atoms can also participate in various interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzene-1-sulfonamide
- 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide
- 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide
Uniqueness: 3-Bromo-4-fluoro-N-methylbenzenesulfonamide is unique due to the specific combination of bromine, fluorine, and sulfonamide groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-Bromo-4-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a methyl-substituted benzene ring with bromine and fluorine substituents. Its molecular formula is C₇H₈BrFNO₂S, with a molecular weight of approximately 250.11 g/mol. The presence of both bromine and fluorine enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic aromatic substitutions.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains bromine and fluorine | Enhanced reactivity due to multiple substituents |
| 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide | Similar sulfonamide structure | Different positioning of bromine and fluorine |
| 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide | Chlorine instead of fluorine | Variation in halogen properties affecting reactivity |
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by blocking the synthesis of folate, which is essential for DNA replication and cell division. This mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical to folate biosynthesis in bacteria.
Anticancer Activity
Recent research indicates that derivatives of sulfonamides may also exhibit anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell cycle progression. For instance, it has been evaluated against various cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), demonstrating significant cytotoxic effects with IC₅₀ values comparable to established chemotherapeutic agents like cisplatin .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Folate Synthesis : By targeting dihydropteroate synthase, it disrupts folate production in bacteria.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It can halt the progression of the cell cycle at various checkpoints, particularly in cancerous cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : In vitro tests showed that this compound had an IC₅₀ value of approximately 4.5 μM against MCF-7 cells, indicating potent antiproliferative activity .
- Antibacterial Efficacy : Research demonstrated that derivatives similar to this compound exhibited effective inhibition against various bacterial strains, reinforcing its potential as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
